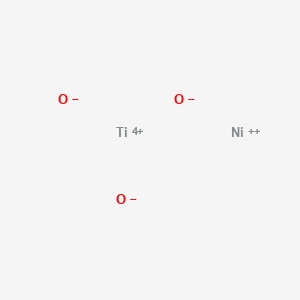

氧化镍钛

描述

Nickel Titanium Oxide, also known as Nickel (II) Titanate, is an inorganic compound with the chemical formula NiTiO3 . It is a coordination compound between Nickel (II), Titanium (IV), and oxide ions . It appears as a yellow powder and has been used as a catalyst for toluene oxidation .

Synthesis Analysis

Nickel (II) Titanate can be synthesized using several methods . One method involves the decomposition of its precursor at over 500°C, which leaves Nickel (II) Titanate as a residue . Another method uses enthalpy and entropy on the reaction to synthesize Nickel (II) Titanate through its phase transition . It can also be synthesized using the polymeric precursor method . Additionally, Nickel (II) Titanate can be formed by heating NiO and TiO2 at 1350°C for three hours .

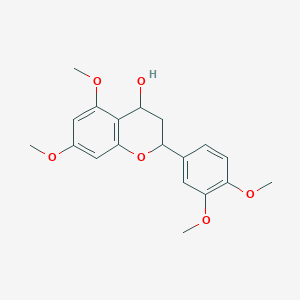

Molecular Structure Analysis

Nickel (II) Titanate crystallizes at 600°C and is stable at room temperature and normal pressure in an ilmenite structure with rhombohedral R3 symmetry . The structure consists of a pseudo close packed hexagonal array of O2- ions with two-thirds occupied by an ordered hexagonal-like cation . The average crystallite size for Nickel (II) Titanate was estimated at 42 nm with lattice constants of a = 5.032 Å, b = 5.032 Å, c = 4.753 Å .

Physical And Chemical Properties Analysis

Nickel Titanium Oxide is a yellow powder with a molar mass of 154.61 g/mol . It has a density of 4.44 g/cm3 and is slightly soluble in water (0.0396 g/100 mL) .

科学研究应用

生物医学应用

镍钛氧化物合金,特别是纳米管阵列 (NTA) 形式的合金,在生物医学领域具有很高的应用性。它们的表面改性增强了耐腐蚀性和生物反应,使它们适用于医疗植入物和设备 (杭等人,2020)。另一项研究强调了镍钛氧化物 NTA 作为电化学储能和非酶葡萄糖检测的电极以及生物医学植入物的生物功能涂层的潜力 (杭等人,2014).

耐腐蚀性和细胞毒性

镍钛合金因其耐腐蚀性和细胞毒性而受到研究,重点是将它们与钛铌 (TiNb) 合金进行比较。具有氧化钛表面层的镍钛合金表现出改善的耐腐蚀性和减少的镍离子释放,这对于它们在临床场景中的使用至关重要 (麦克马洪等人,2012).

表面改性以提高性能

各种研究调查了表面改性(如阳极氧化和热处理)对镍钛合金的影响。这些改性影响了氧化层厚度、耐腐蚀性和细胞附着等特性,从而影响它们在医疗和其他领域的应用 (穆霍宁等人,2007).

环境应用

镍掺杂的钛纳米复合材料(TiO2/NiO)在水净化等环境应用中显示出显着的潜力。它们在可见光下表现出增强的光催化活性,使其有效去除水中萘等污染物 (夏尔马和李,2015).

电化学应用

镍钛合金电极在电化学应用中表现出高催化活性和稳定性,例如氨基酸的氧化,这对于生物分析目的至关重要 (佐藤等人,2001).

安全和危害

属性

IUPAC Name |

nickel(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLFZWJDCDJCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.559 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel titanium oxide | |

CAS RN |

12653-76-8 | |

| Record name | Nickel titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012653768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)